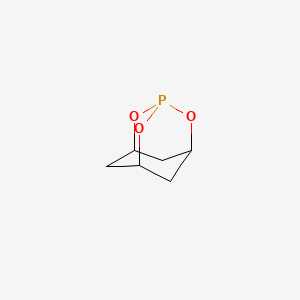

2,8,9-Trioxa-1-phosphadamantane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,8,9-Trioxa-1-phosphadamantane is a useful research compound. Its molecular formula is C6H9O3P and its molecular weight is 160.11 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Nanomaterials and Self-Assembly

Self-Assembly Behavior

Recent studies have highlighted the self-assembly properties of TPA in comparison to other functionalized diamondoids. Molecular dynamics simulations have shown that TPA exhibits a well-defined primary coordination environment due to its polar nature, which facilitates intermolecular interactions through dipole-dipole interactions. The radial distribution functions (RDFs) suggest a narrow and intense first peak indicative of strong packing, which is crucial for designing nanomaterials with specific structural properties .

Thermal Stability

TPA demonstrates enhanced thermal resilience compared to other compounds in its class. It maintains structural integrity up to temperatures of approximately 600–700 K before significant fragmentation occurs, suggesting that the combination of phosphorus and multiple oxygen atoms contributes to a robust network of interactions .

NMR Spectroscopy Applications

31P NMR Studies

TPA has been utilized as a probe in NMR spectroscopy, particularly for studying intermolecular interactions in various chemical environments. The phosphorus atom in TPA provides valuable insights into non-covalent interactions due to its sensitivity to changes in chemical environment, which can be exploited for structural elucidation of organometallic complexes . The chemical shifts observed can vary significantly based on coordination with metals or hydrogen bonding interactions, making it a versatile tool for chemists .

Biological Applications

Anticancer Properties

Research has indicated that TPA can enhance the solubility and efficacy of organometallic complexes used in cancer therapy. For instance, when paired with bioactive ligands, TPA-modified complexes have shown promising antiproliferative effects against various cancer cell lines. This application leverages TPA's ability to stabilize metal ions while facilitating interaction with biological targets .

Metal-Organic Frameworks (MOFs)

TPA has also been incorporated into the synthesis of metal-organic frameworks (MOFs), which are materials known for their high surface area and tunable porosity. These frameworks can be designed for drug delivery systems or catalytic applications due to their ability to host various guest molecules within their structure .

Catalysis

Catalytic Properties

The unique structure of TPA allows it to act as a ligand in catalysis, particularly in reactions involving transition metals. Its ability to stabilize metal centers while providing a reactive environment makes it suitable for various catalytic processes, including hydrogenation and cross-coupling reactions .

Summary Table of Key Properties and Applications

Analyse Des Réactions Chimiques

Coordination Chemistry and Metal Complex Formation

The phosphorus atom in 2,8,9-Trioxa-1-phosphadamantane serves as a ligand in transition metal complexes, forming stable coordination bonds. Its rigid structure minimizes conformational flexibility, making it a reliable probe for studying metal-ligand interactions via 31P NMR spectroscopy .

Key Metal Complexes and 31P^{31}\text{P}31P NMR Shifts

| Metal Complex | Solvent | δ(31P), ppm | Reference |

|---|---|---|---|

| ClAu(PTA) (PTA = analogous ligand) | DMSO | -51.4 | |

| BrAu(PTA) | DMSO | -47.3 | |

| [NO3]−Cu+(PTA)4 | Water | -78.2 | |

| cis-Cl2Ru(PTA)4 | Water | -47.3 |

The 31P chemical shift varies significantly upon coordination (e.g., δ shifts by >50 ppm for Au complexes), reflecting changes in electron density at phosphorus .

Thermal Stability and Decomposition Behavior

This compound exhibits exceptional thermal resilience due to its heteroatom-stabilized structure. Molecular dynamics simulations reveal:

Thermal Fragmentation Thresholds

| Compound | Fragmentation Onset Temperature (K) | Reference |

|---|---|---|

| This compound | 600–700 | |

| 1,3,5,7-Tetrahydroxyadamantane | 550–600 | |

| Tetracyanoadamantane | 400–450 |

The compound’s stability arises from dipolar interactions and hydrogen-bond-like networks involving phosphorus and oxygen atoms . Radial distribution function (RDF) analysis shows a narrow first coordination shell peak (1.0 Å), indicative of strong local ordering .

Propriétés

Numéro CAS |

281-33-4 |

|---|---|

Formule moléculaire |

C6H9O3P |

Poids moléculaire |

160.11 g/mol |

Nom IUPAC |

2,8,9-trioxa-1-phosphatricyclo[3.3.1.13,7]decane |

InChI |

InChI=1S/C6H9O3P/c1-4-2-6-3-5(1)8-10(7-4)9-6/h4-6H,1-3H2 |

Clé InChI |

ITRBZCAAXSQYAV-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1OP(O2)O3 |

SMILES canonique |

C1C2CC3CC1OP(O2)O3 |

Key on ui other cas no. |

281-33-4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.